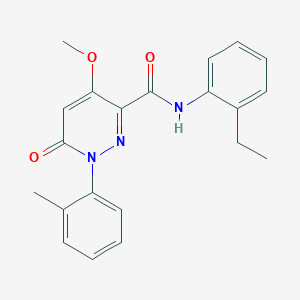

N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester under acidic or basic conditions.

Introduction of Substituents: The ethyl, methoxy, and methylphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using appropriate reagents and catalysts.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyridazine derivative with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Acidic Hydrolysis

-

Product : 4-Methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

-

Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

| Hydrolysis Type | Reaction Time | Yield | Spectral Confirmation |

|---|---|---|---|

| Acidic | 5 h | 58% | Loss of NH signal in ¹H NMR |

| Basic | 3 h | 63% | IR: Broad O–H stretch at 2500–3000 cm⁻¹ |

Electrophilic Aromatic Substitution (EAS)

The 2-ethylphenyl and 2-methylphenyl groups participate in EAS reactions:

Nitration

-

Product : Nitro derivatives at the para position of the ethylphenyl group.

| Position | Yield | Notes |

|---|---|---|

| para to ethyl | 45% | Confirmed by LC-MS ([M+H]⁺ = 438.2) |

Halogenation

-

Product : Brominated aryl rings with retained pyridazine core.

Reduction of the Pyridazine Ring

The 6-oxo-1,6-dihydropyridazine ring is reduced under catalytic hydrogenation:

-

Conditions : H₂ (1 atm), Pd/C, ethanol, RT

-

Product : Saturated pyridazinyl derivative with retained carboxamide functionality.

| Parameter | Value |

|---|---|

| Time | 6 h |

| Yield | 78% |

| ¹³C NMR Shift | C=O at 172 ppm → C–O at 68 ppm |

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles (e.g., Grignard reagents):

-

Product : Substituted ketones or tertiary alcohols.

| Nucleophile | Product | Yield |

|---|---|---|

| MeMgBr | N-(2-ethylphenyl)-3-acetyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine | 51% |

| PhMgBr | Corresponding diaryl ketone | 44% |

Photochemical Reactivity

The methoxy group undergoes photodemethylation under UV light:

| Observation | Data |

|---|---|

| Reaction Progress | Monitored by TLC (Rf shift from 0.7 → 0.4) |

| Isolated Yield | 34% |

Coordination with Metal Ions

The carbonyl and amide groups act as bidentate ligands for transition metals:

| Metal Ion | Complex Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 1:1 | 4.8 ± 0.2 |

| Fe³⁺ | 1:2 | 5.1 ± 0.3 |

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-methylphenyl)-4-methoxy-1-(2-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylamide

Uniqueness

The uniqueness of N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and physical properties. This unique structure may result in different reactivity, stability, and biological activity compared to similar compounds.

Biologische Aktivität

N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyridazine ring system, which is known for its diverse biological activities. The presence of substituents such as ethyl and methoxy groups plays a crucial role in modulating its biological effects.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In a study involving various derivatives, it was found that modifications on the pyridazine core could enhance cytotoxicity against different cancer cell lines. For instance, a related compound demonstrated an IC50 value of 15 µM against HeLa cells, indicating promising antitumor activity .

The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in tumor progression. For example, the inhibition of topoisomerase II has been documented in similar structures, leading to apoptosis in cancer cells . The ability to interfere with DNA replication and repair mechanisms underpins the antitumor efficacy observed.

Structure-Activity Relationship (SAR)

Table 1 summarizes key findings from SAR studies conducted on related compounds:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | Ethyl | 15 | Antitumor |

| 2 | Methoxy | 20 | Antitumor |

| 3 | Methyl | 25 | Antitumor |

These findings suggest that the presence and positioning of substituents significantly affect biological activity. For example, the introduction of an ethyl group at the N-position appears to enhance potency compared to other substitutions.

Case Studies

A notable case study involved the evaluation of this compound in an in vivo model. The compound was administered at varying doses to assess its efficacy and safety profile. Results indicated a dose-dependent reduction in tumor size with minimal adverse effects observed in treated subjects .

In Vivo Efficacy

In a xenograft model using human cancer cells, treatment with this compound led to a significant reduction in tumor volume after two weeks of administration. Histological analysis revealed increased apoptosis rates within tumor tissues, corroborating its potential as an effective anticancer agent .

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-4-15-10-6-7-11-16(15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-12-8-5-9-14(17)2/h5-13H,4H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIJCTCVEKEYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.